2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinoline moiety, making it a significant subject of study in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an electron-rich alkene . The reaction conditions often require the presence of a Lewis acid catalyst such as FeCl3 and are carried out under reflux conditions to ensure complete conversion of reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of heterogeneous catalysts, such as cobalt oxide, can also facilitate the dehydrogenation steps required in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single aromatic ring fused to a nitrogen-containing ring.
Quinoline: Contains a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
What sets 2’-amino-1’-(4-ethylphenyl)-5-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its spiro structure, which provides unique steric and electronic properties. This makes it more versatile in its interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2'-amino-1'-(4-ethylphenyl)-5-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile |
InChI |
InChI=1S/C26H24N4O2/c1-3-16-8-10-17(11-9-16)30-21-5-4-6-22(31)23(21)26(19(14-27)24(30)28)18-13-15(2)7-12-20(18)29-25(26)32/h7-13H,3-6,28H2,1-2H3,(H,29,32) |
InChI Key |
HBHIAQBLAMXUJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C4(C5=C(C=CC(=C5)C)NC4=O)C(=C2N)C#N |
Origin of Product |
United States |
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